For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Synthesis of Pridinol-d5
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Pridinol-d5, a deuterated analog of the centrally acting muscle relaxant and antiparkinsonian agent, Pridinol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information, including experimental protocols and pathway visualizations.
Core Chemical Properties
Pridinol-d5 is the pentadeuterated form of Pridinol.[1] The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic research, often used as an internal standard for quantitative analysis in mass spectrometry and liquid chromatography.[2][3]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of Pridinol-d5 and its non-deuterated parent compound, Pridinol.
| Property | Pridinol-d5 | Pridinol |
| IUPAC Name | 1-phenyl-1-(phenyl-d5)-3-(piperidin-1-yl)propan-1-ol[4][5] | 1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol[6] |
| Molecular Formula | C₂₀H₂₀D₅NO[7][8] | C₂₀H₂₅NO[6][7] |
| Molecular Weight | 300.46 g/mol [2][7][8] | 295.42 g/mol [7] |
| CAS Number | Not Available | 511-45-5[6][7] |
| Appearance | Off-white solid[4] | Crystals[6] |
| Melting Point | Not Available | 120-121 °C[6][9] |
| Boiling Point | Not Available | 460.9 °C at 760 mmHg[10] |
| Solubility | Soluble in Acetonitrile[4], DMSO[1] | Soluble in alcohol and acetone[6][9] |
Synthesis of Pridinol-d5
The synthesis of Pridinol-d5 follows the same fundamental reaction pathway as Pridinol, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms. The most common synthesis of Pridinol involves a Grignard reaction.[6][9][11] For Pridinol-d5, where the deuterium labels are on one of the phenyl rings, deuterated phenylmagnesium bromide (phenyl-d5-magnesium bromide) is used as the Grignard reagent.
Synthesis Workflow
The following diagram illustrates the synthetic route for Pridinol-d5.
Caption: Synthesis workflow for Pridinol-d5.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Pridinol-d5, adapted from known methods for Pridinol synthesis.[11][12]
Step 1: Synthesis of Methyl 3-(1-piperidinyl)propionate
-
In a reaction vessel under temperature control, piperidine is added dropwise to methyl acrylate at a 1:1 molar ratio.
-
The reaction mixture is then heated to reflux.
-
The reaction progress is monitored by gas chromatography until the methyl acrylate is consumed.
-
The resulting product, methyl 3-(1-piperidinyl)propionate, is purified by vacuum distillation, collecting the fraction at 72-75 °C/2 mmHg.[11]
Step 2: Grignard Reaction
-
In a three-necked flask equipped with a mechanical stirrer and a drying tube, dissolve the methyl 3-(1-piperidinyl)propionate (0.50 mol) in 300 mL of tetrahydrofuran (THF) and cool to 0 °C.[12]
-
Prepare the Grignard reagent by reacting bromobenzene-d5 with magnesium turnings in anhydrous ether or THF.
-
Slowly add the phenyl-d5-magnesium bromide Grignard reagent to the cooled solution of methyl 3-(1-piperidinyl)propionate.
-
In a separate addition, add non-deuterated phenylmagnesium bromide.
-
After the addition is complete, heat the reaction mixture to 66 °C and stir for 3 hours.[12]
Step 3: Hydrolysis and Purification
-
Cool the reaction system back to 0 °C.
-
Slowly add a 4 M HCl solution dropwise to hydrolyze the intermediate.[12]
-
After hydrolysis is complete, separate the aqueous and organic layers.
-
Extract the aqueous phase with chloroform (3 x 400 mL).[12]
-
Combine the organic phases and wash with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the THF and chloroform by rotary evaporation.
-
The resulting crude product can be recrystallized from ethanol to yield purified Pridinol-d5.[11][12]
Mechanism of Action
Pridinol functions as a centrally acting muscle relaxant and anticholinergic agent.[13][14][15] Its pharmacological effect is achieved through an atropine-like mechanism, acting on both smooth and striated muscles.[16]
Pridinol is an antagonist of muscarinic acetylcholine receptors (mAChR).[3][6] By blocking these receptors in both the central and peripheral nervous systems, it inhibits the action of the neurotransmitter acetylcholine.[13][14] This blockage reduces the excitability of muscle fibers and dampens the transmission of nerve impulses that trigger muscle contractions, leading to muscle relaxation.[3][13][14]
Signaling Pathway
The following diagram illustrates the mechanism of action of Pridinol at the neuromuscular junction.
Caption: Mechanism of action of Pridinol-d5.
This guide provides a foundational understanding of Pridinol-d5 for research and development purposes. The provided protocols and diagrams are intended to facilitate experimental design and further investigation into the properties and applications of this deuterated compound.
References
- 1. Pridinol-d5 I CAS#: I deuterium labeled form of Pridinol I InvivoChem [invivochem.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pridinol-D5 - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Pridinol-d5 | Axios Research [axios-research.com]
- 9. Pridinol [drugfuture.com]
- 10. chemigran.com [chemigran.com]
- 11. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]
- 12. pridinol synthesis - chemicalbook [chemicalbook.com]
- 13. What is Pridinol Mesilate used for? [synapse.patsnap.com]
- 14. What is the mechanism of Pridinol Mesilate? [synapse.patsnap.com]
- 15. mims.com [mims.com]
- 16. Pridinol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
